molecular formula C6H5ClN4O B2901731 3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1401319-40-1

3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Katalognummer B2901731
CAS-Nummer: 1401319-40-1
Molekulargewicht: 184.58
InChI-Schlüssel: VWCIRHAAZFHVSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is a derivative of the [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine class of compounds . These compounds are often synthesized using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Synthesis Analysis

The synthesis of similar compounds often involves the use of monosubstituted tetrazine or tetrazine-based fused rings as starting materials . The synthesis process can be complex and requires careful control of conditions to ensure the desired product is obtained .


Molecular Structure Analysis

While specific structural information for the compound is not available, similar compounds often have complex structures with multiple rings . The structure can be determined using techniques such as X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and varied. They often involve the formation of new bonds and the breaking of existing ones .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on their exact structure and the conditions under which they are studied . Some compounds in this class have been found to have excellent thermal stability .

Wissenschaftliche Forschungsanwendungen

Cancer Treatment: CDK2 Inhibition

The compound’s derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a protein that is crucial for cell cycle regulation . CDK2 inhibitors are considered promising for cancer therapy as they can selectively target tumor cells. The derivatives of this compound have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent efficacy .

Antitumor Activity

Further investigations into the compound’s derivatives have revealed their potential in altering cell cycle progression and inducing apoptosis in tumor cells . This suggests that these derivatives could be developed into effective antitumor agents, contributing to the advancement of cancer treatment options.

Molecular Docking and Drug Design

The compound’s framework has been utilized in molecular docking simulations to confirm a good fit into the active site of CDK2, which is essential for the development of new cancer drugs . This application is crucial in the early stages of drug design, helping to predict the interaction and efficacy of potential drug candidates.

Pharmacokinetic Properties Prediction

In silico ADMET studies and drug-likeness investigations using the compound’s derivatives have been conducted to predict suitable pharmacokinetic properties . These studies are vital for understanding how a drug is absorbed, distributed, metabolized, and excreted in the body, which is critical for successful drug development.

Energetic Materials Development

Derivatives of the compound have been synthesized for use in energetic materials, which are substances that release energy rapidly when triggered . These materials have applications in various fields, including explosives, propellants, and pyrotechnics. The compound’s derivatives exhibit excellent insensitivity toward external stimuli, making them safer for handling and use in energetic material applications .

Antimicrobial and Antiparasitic Agents

Compounds within the same class as 3-chloro-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one have shown a broad range of biological activities, including antimicrobial and antiparasitic effects . This suggests that derivatives of this compound could be explored for the development of new treatments against microbial and parasitic infections.

Safety and Hazards

The safety and hazards associated with these compounds can also vary widely. Some compounds in this class are very sensitive and can exhibit excellent detonation performance .

Zukünftige Richtungen

The future directions for research into these compounds could include attempts to design next-generation fused ring energetic materials for different applications . This could involve altering the kind or site of the substituent group(s) .

Wirkmechanismus

Target of Action

The primary target of 3-chloro-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly important in controlling the transition from the G1 phase to the S phase .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved by the compound fitting into the active site of CDK2, forming essential hydrogen bonds with Leucine 83 . This interaction disrupts the normal function of CDK2, leading to changes in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption can lead to cell cycle arrest at the G0-G1 stage , preventing cells from progressing to the DNA synthesis phase (S phase). This can have downstream effects on cell proliferation and growth .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties can help predict the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), which are crucial for understanding its bioavailability and potential as a therapeutic agent .

Result of Action

The result of the compound’s action is a significant inhibition of cell growth. Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also induced apoptosis within HCT cells .

Eigenschaften

IUPAC Name

3-chloro-2-methyl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O/c1-3-4(7)5-6(12)9-8-2-11(5)10-3/h2H,1H3,(H,9,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCIRHAAZFHVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=NNC(=O)C2=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2-methylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.